1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester
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Overview
Description
1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester is a complex organic compound belonging to the naphthyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines can undergo cyclization reactions in the presence of catalysts and specific reagents to form the naphthyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the naphthyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine derivatives: These compounds share a similar core structure but differ in the position of nitrogen atoms.
1,8-Naphthyridine derivatives: Another class of naphthyridines with different biological activities and properties.
Uniqueness
1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
80812-57-3 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 6-ethyl-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-4-15-6-5-11-10(12(15)16)7-9(8(2)14-11)13(17)18-3/h5-7H,4H2,1-3H3 |
InChI Key |
PBRBTFYFQIXXGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=NC(=C(C=C2C1=O)C(=O)OC)C |
Origin of Product |
United States |
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